molecular formula C19H16FNOS B14246895 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 356798-32-8

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene

Cat. No.: B14246895
CAS No.: 356798-32-8
M. Wt: 325.4 g/mol
InChI Key: AIGVEAVMTYQLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene is an organic compound with the molecular formula C17H14FNO2S This compound is known for its unique structural features, which include a butoxyphenyl group, an ethynyl linkage, a fluorine atom, and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.

Scientific Research Applications

4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known for its reactivity with nucleophiles, which can lead to the formation of covalent bonds with biological molecules. This reactivity is exploited in various applications, including the development of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other ethynyl and isothiocyanate derivatives, such as:

Uniqueness

The uniqueness of 4-[(4-Butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

356798-32-8

Molecular Formula

C19H16FNOS

Molecular Weight

325.4 g/mol

IUPAC Name

4-[2-(4-butoxyphenyl)ethynyl]-2-fluoro-1-isothiocyanatobenzene

InChI

InChI=1S/C19H16FNOS/c1-2-3-12-22-17-9-6-15(7-10-17)4-5-16-8-11-19(21-14-23)18(20)13-16/h6-11,13H,2-3,12H2,1H3

InChI Key

AIGVEAVMTYQLAG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N=C=S)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.